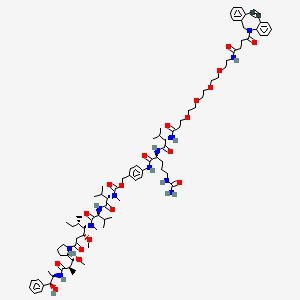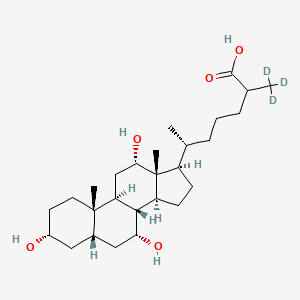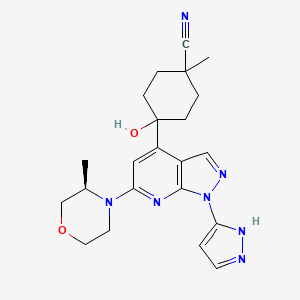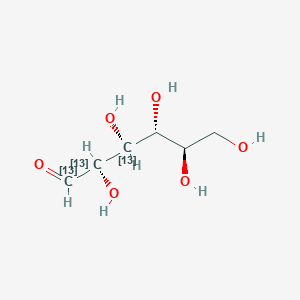
D-Glucose-1,2,3-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-13C3-1: is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13It serves as a primary source of energy for cells and is involved in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C3-1 involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through chemical synthesis or biosynthesis using carbon-13 labeled precursors. The specific synthetic routes and reaction conditions may vary depending on the desired isotopic enrichment and purity .
Industrial Production Methods: Industrial production of D-Glucose-13C3-1 typically involves the use of carbon-13 labeled glucose precursors in fermentation processes. The labeled glucose is then isolated and purified using chromatographic techniques to achieve the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose-13C3-1 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These reactions include:
Oxidation: D-Glucose-13C3-1 can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form derivatives such as glucose esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose esters.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucose-13C3-1 is used as a tracer in metabolic studies to investigate glucose metabolism pathways. It helps in understanding the kinetics and dynamics of glucose utilization in various biological systems .
Biology: In biological research, D-Glucose-13C3-1 is used to study cellular glucose uptake and metabolism. It is also employed in studies involving the pentose phosphate pathway and glycolysis .
Medicine: D-Glucose-13C3-1 is used in medical research to investigate glucose metabolism in diseases such as diabetes and cancer. It helps in understanding the metabolic alterations in these conditions .
Industry: In the industrial sector, D-Glucose-13C3-1 is used in the production of labeled biomolecules for research and development purposes. It is also used in the development of diagnostic tools and assays .
Mecanismo De Acción
D-Glucose-13C3-1 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is taken up by cells through glucose transporters and undergoes glycolysis to produce energy in the form of adenosine triphosphate (ATP). The labeled carbon atoms allow for the tracking of glucose metabolism and the identification of metabolic intermediates .
Comparación Con Compuestos Similares
D-Glucose-13C6: Labeled with six carbon-13 atoms.
D-Glucose-1-13C: Labeled with one carbon-13 atom at the first position.
D-Glucose-2-13C: Labeled with one carbon-13 atom at the second position.
Uniqueness: D-Glucose-13C3-1 is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism at specific carbon positions. This makes it particularly useful in metabolic flux analysis and other studies requiring precise tracking of glucose utilization .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1,5+1 |
Clave InChI |
GZCGUPFRVQAUEE-HISFSOAISA-N |
SMILES isomérico |
C([C@H]([C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




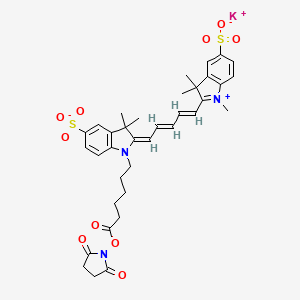

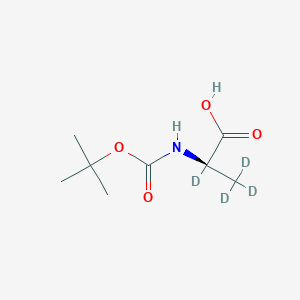
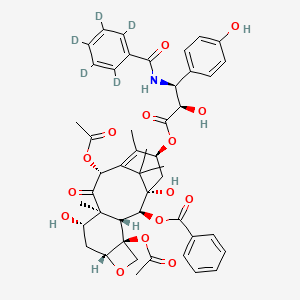


![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
